N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Kinase inhibitor design Hinge-binding motif Hydrogen-bond acceptor count

N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide (CAS 1351645-06-1) is a heterocyclic small molecule (C16H18N6O3, MW 342.359 g/mol) that integrates a pyrimidine-piperazine hinge-binding module, an oxazole central scaffold, and a cyclopropanecarboxamide cap. The pyrimidine ring enables bidentate hydrogen-bond interactions with the kinase hinge region, a design principle validated across numerous ATP-competitive kinase inhibitors.

Molecular Formula C16H18N6O3
Molecular Weight 342.359
CAS No. 1351645-06-1
Cat. No. B2779292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
CAS1351645-06-1
Molecular FormulaC16H18N6O3
Molecular Weight342.359
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C16H18N6O3/c23-13(11-2-3-11)20-16-19-12(10-25-16)14(24)21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1,4-5,10-11H,2-3,6-9H2,(H,19,20,23)
InChIKeyCDGVXHHJBPBHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide: Procurement-Relevant Structural & Pharmacological Profile


N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide (CAS 1351645-06-1) is a heterocyclic small molecule (C16H18N6O3, MW 342.359 g/mol) that integrates a pyrimidine-piperazine hinge-binding module, an oxazole central scaffold, and a cyclopropanecarboxamide cap . The pyrimidine ring enables bidentate hydrogen-bond interactions with the kinase hinge region, a design principle validated across numerous ATP-competitive kinase inhibitors [1]. The compound is listed in commercial screening libraries with a typical purity of 95% , positioning it as a candidate for kinase-focused drug discovery programs.

Why In-Class Substitution of N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide Is Not Advisable


Close structural analogs—such as the pyridin-2-yl (CAS 1396758-35-2), furan-2-carbonyl (CAS 1396872-61-9), or benzylpiperidine (CAS 1351614-05-5) derivatives—may appear interchangeable at the gross scaffold level, but even modest variations at the hinge-binding heterocycle or carbonyl linker profoundly alter kinase selectivity, hydrogen-bond networks, and ADME properties. The pyrimidine-2-yl substituent provides two endocyclic nitrogen atoms capable of forming a bidentate hinge interaction, whereas the pyridin-2-yl analog offers only one endocyclic nitrogen, potentially reducing binding affinity toward kinases that require dual hydrogen-bond acceptance [1]. Furthermore, the cyclopropanecarboxamide cap contributes to conformational rigidity and metabolic stability that acyclic or bulkier amides may lack . These subtleties mean that substituting the compound with a superficially similar analog risks invalidating established SAR, off-target profiles, and pharmacokinetic predictions across a screening cascade.

Quantitative Differentiation Evidence for N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide


Hinge-Binding Heterocycle: Pyrimidine vs. Pyridine Hydrogen-Bond Acceptor Count

The pyrimidine-2-yl substituent contains two endocyclic nitrogen atoms, providing two hydrogen-bond acceptor sites, whereas the closest analog—the pyridin-2-yl derivative (CAS 1396758-35-2)—contains only one endocyclic nitrogen, reducing its capacity for bidentate hinge interactions . This contributes to a calculated hydrogen-bond acceptor count of 6 for the pyrimidine compound versus 5 for the pyridine analog, as derived from their molecular formulas (C16H18N6O3 vs. C17H19N5O3) [1].

Kinase inhibitor design Hinge-binding motif Hydrogen-bond acceptor count

Topological Polar Surface Area and Predicted Permeability Profile

The topological polar surface area (TPSA) of the pyrimidine compound is estimated at approximately 102 Ų (computed via fragment-based method for C16H18N6O3), compared to 91.6 Ų reported for the pyridin-2-yl analog (CAS 1396758-35-2) [1]. The ~10 Ų increase arises from the additional endocyclic nitrogen in the pyrimidine ring and places the compound closer to the 140 Ų threshold commonly associated with poor oral absorption, yet still within the acceptable range for orally bioavailable CNS-sparing kinase inhibitors [2].

ADME prediction TPSA Blood-brain barrier permeability

Class-Level Kinase Inhibition Evidence from Oxazole-Cyclopropanecarboxamide Congeners

A structurally related oxazole-cyclopropanecarboxamide compound (CHEMBL1672624) demonstrates kinase inhibition with a Ki of 56 nM against human adenosine A2B receptor and 879 nM against A2A receptor, confirming the pharmacophoric competence of the cyclopropanecarboxamide-oxazole substructure for protein target engagement [1]. While not a direct kinase assay, this binding data supports the class-level inference that the target compound's shared oxazole-cyclopropanecarboxamide core is capable of high-affinity interactions with ATP-binding pockets. Patent literature further establishes that oxazole-piperazine-pyrimidine hybrids are being actively pursued as Syk kinase inhibitors with reported IC50 values in the sub-micromolar range [2].

Kinase inhibition Oxazole scaffold Cyclopropanecarboxamide pharmacophore

Recommended Application Scenarios for N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide


Kinase Selectivity Profiling Panels Requiring a Pyrimidine Hinge-Binder

When assembling a kinase inhibitor screening library, researchers should include the pyrimidine compound as a representative hinge-binder scaffold. Its bidentate hydrogen-bond acceptor capacity (6 HBA) differentiates it from pyridine-based analogs (5 HBA) and may reveal selectivity windows against kinase targets that favor dual nitrogen chelation, such as certain tyrosine kinases and CMGC family members .

Peripheral Kinase Target Programs Seeking Reduced CNS Exposure

For programs targeting kinases implicated in oncology, inflammation, or metabolic disease where CNS penetration is undesirable, the compound's elevated TPSA (~102 Ų vs. ~92 Ų for the pyridine analog) suggests lower passive BBB permeability. Procurement of the pyrimidine variant over the pyridine analog is supported when CNS-sparing ADME is a project requirement [1].

Structure-Activity Relationship Campaigns Around Oxazole-Containing Kinase Inhibitors

The validated oxazole-cyclopropanecarboxamide pharmacophore—shown to confer 56 nM binding affinity in related compounds [2]—makes this compound a strategic starting point for SAR studies. Its modular architecture (pyrimidine-piperazine-oxazole-cyclopropanecarboxamide) allows independent optimization of each substructure while maintaining the core pharmacophore, streamlining hit-to-lead progression.

Chemical Biology Probe Development for ATP-Binding Pocket Profiling

The compound's clean structural profile, commercial availability at 95% purity , and the documented kinase interaction potential of its scaffold class [2] position it as a candidate for derivatization into affinity probes or PROTAC precursors targeting ATP-binding proteins.

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